

N-Hydroxy-4-methylbenzenesulfonamide: A Technical Overview of its Structure and Bonding

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>N</i> -Hydroxy-4-methylbenzenesulfonamide
Cat. No.:	B178281

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular structure and bonding characteristics of **N-Hydroxy-4-methylbenzenesulfonamide**, a compound of interest in medicinal chemistry and organic synthesis. This document synthesizes available data to offer a comprehensive resource for researchers and professionals in drug development.

Physicochemical Properties

N-Hydroxy-4-methylbenzenesulfonamide is a solid at room temperature with the following properties:

Property	Value	Reference
Molecular Formula	C ₇ H ₉ NO ₃ S	[1]
Molecular Weight	187.22 g/mol	[1]
CAS Number	1593-60-8	[1]
Melting Point	126-128 °C (decomposes)	[2] [3]
Hydrogen Bond Donors	2	[1]
Hydrogen Bond Acceptors	4	[1]
Rotatable Bond Count	2	[1]

Molecular Structure and Bonding

While a specific crystal structure for **N-Hydroxy-4-methylbenzenesulfonamide** is not publicly available, extensive crystallographic data on closely related 4-methylbenzenesulfonamide (tosyl) derivatives provide a strong basis for understanding its molecular geometry and bonding parameters.[\[4\]](#)[\[5\]](#)

The molecule consists of a p-substituted benzene ring bonded to a sulfonamide group, which in turn is attached to a hydroxylamine moiety. The geometry around the sulfur atom is expected to be tetrahedral.

Molecular structure of **N-Hydroxy-4-methylbenzenesulfonamide**.

Bond Lengths

Based on data from analogous structures, the following bond lengths are anticipated.[\[4\]](#)

Bond	Expected Length (Å)
S=O	1.42 - 1.44
S-N	1.61 - 1.63
S-C (aryl)	1.76 - 1.77
N-O	~1.40
C-C (aromatic)	1.38 - 1.40
C-C (methyl)	~1.51

Bond Angles

The tetrahedral geometry around the sulfur atom and the planar nature of the benzene ring are key structural features.

Angle	Expected Value (°)
O=S=O	118 - 120
O=S=N	~107
O=S=C	~108
N-S-C	~107
S-N-O	~110
C-S-C (ring)	~120

Torsion Angles

The orientation of the sulfonamide group relative to the benzene ring is a critical conformational parameter. In related structures, the aryl groups are often oriented gauche to one another with respect to the S-N bond.^[4] This conformation minimizes steric hindrance.

Spectroscopic Characterization

Spectroscopic data provide valuable insights into the electronic and vibrational properties of the molecule. While specific spectra for **N-Hydroxy-4-methylbenzenesulfonamide** are not readily available in the public domain, data from analogous compounds allow for reliable predictions of key spectral features.[\[6\]](#)[\[7\]](#)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, methyl, and N-hydroxy protons.

Proton	Expected Chemical Shift (δ , ppm)	Multiplicity
Aromatic (ortho to SO ₂)	7.7 - 7.9	Doublet
Aromatic (meta to SO ₂)	7.2 - 7.4	Doublet
Methyl (CH ₃)	2.3 - 2.5	Singlet
N-H	Variable (broad)	Singlet
O-H	Variable (broad)	Singlet

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbon	Expected Chemical Shift (δ , ppm)
Aromatic (C-S)	135 - 145
Aromatic (C-CH ₃)	140 - 145
Aromatic (CH)	127 - 130
Methyl (CH ₃)	~21

Infrared (IR) Spectroscopy

The IR spectrum is characterized by strong absorptions from the sulfonyl and N-hydroxy groups.[7][8]

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
O-H Stretch (hydroxyl)	3200 - 3600	Strong, Broad
N-H Stretch	3200 - 3400	Medium
C-H Stretch (aromatic)	3000 - 3100	Medium
C-H Stretch (aliphatic)	2850 - 3000	Medium
S=O Stretch (asymmetric)	1310 - 1350	Strong
S=O Stretch (symmetric)	1140 - 1180	Strong
S-N Stretch	900 - 930	Medium

Experimental Protocols

Synthesis of N-Hydroxy-4-methylbenzenesulfonamide[3]

[Click to download full resolution via product page](#)

Synthesis workflow for **N-Hydroxy-4-methylbenzenesulfonamide**.

Materials:

- p-Toluenesulfonyl chloride
- Hydroxylamine hydrochloride
- Magnesium oxide

- Methanol
- Tetrahydrofuran (THF)
- Water
- Diatomaceous earth
- Anhydrous magnesium sulfate

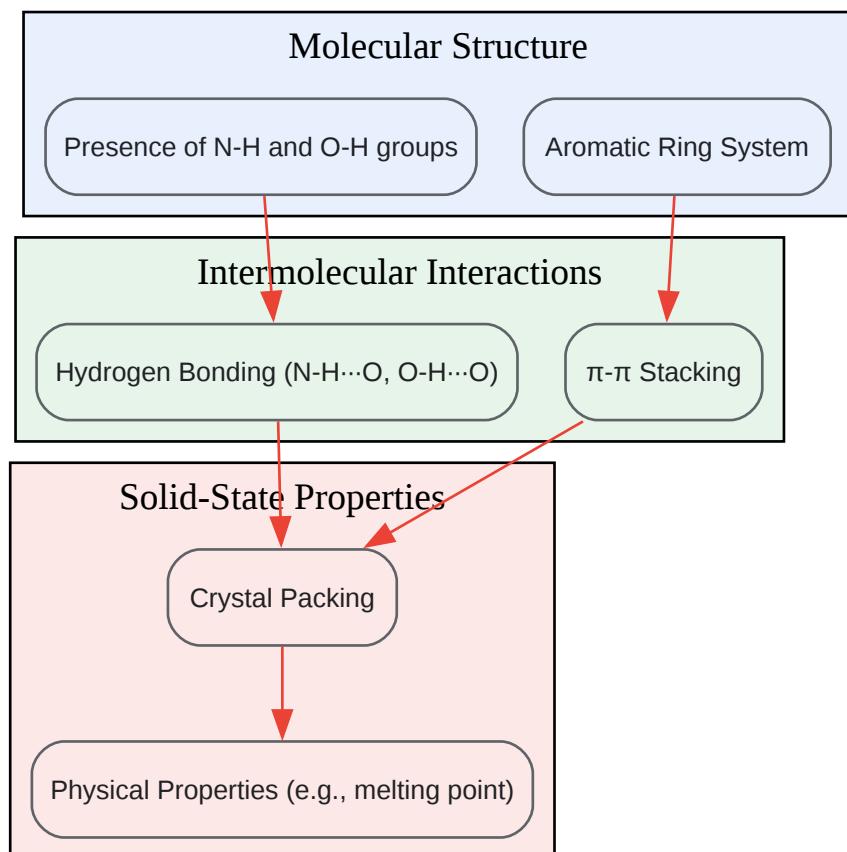
Procedure:

- Dissolve hydroxylamine hydrochloride in a mixture of methanol and water.
- Add magnesium oxide to the solution and stir for 10 minutes.
- In a separate flask, dissolve p-toluenesulfonyl chloride in THF.
- Add the p-toluenesulfonyl chloride solution to the hydroxylamine mixture.
- Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, filter the mixture through diatomaceous earth.
- Dry the filtrate over anhydrous magnesium sulfate.
- Concentrate the solution under reduced pressure to yield **N-Hydroxy-4-methylbenzenesulfonamide** as a white solid.

Single-Crystal X-ray Diffraction (General Protocol)

A suitable single crystal of the compound is mounted on a goniometer. X-ray diffraction data are collected at a controlled temperature using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α). The structure is solved using direct methods and refined by full-matrix least-squares on F².

Nuclear Magnetic Resonance (NMR) Spectroscopy (General Protocol)


¹H and ¹³C NMR spectra are recorded on a spectrometer at a specific frequency (e.g., 400 MHz for ¹H). The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy (General Protocol)

The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample is typically prepared as a KBr pellet or as a mull in Nujol. The spectrum is recorded over a range of wavenumbers (e.g., 4000-400 cm⁻¹).

Intermolecular Interactions

The presence of N-H and O-H groups in **N-Hydroxy-4-methylbenzenesulfonamide** suggests that hydrogen bonding will be a significant intermolecular interaction in the solid state. These hydrogen bonds, along with potential π-π stacking interactions between the benzene rings, are expected to play a crucial role in the crystal packing and overall solid-state architecture. In related sulfonamide structures, N-H…O hydrogen bonds are commonly observed, forming chains or networks of molecules.^[4]

[Click to download full resolution via product page](#)

Relationship between molecular structure and solid-state properties.

This guide provides a foundational understanding of the structure and bonding of **N-Hydroxy-4-methylbenzenesulfonamide** based on available chemical data and established principles. Further experimental investigation, particularly single-crystal X-ray diffraction of the title compound, would provide more precise structural details.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. N-Hydroxy-4-methylbenzenesulfonamide CAS#: 1593-60-8 [m.chemicalbook.com]
- 3. N-Hydroxy-4-methylbenzenesulfonamide | 1593-60-8 [chemicalbook.com]
- 4. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [N-Hydroxy-4-methylbenzenesulfonamide: A Technical Overview of its Structure and Bonding]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b178281#n-hydroxy-4-methylbenzenesulfonamide-structure-and-bonding>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com